molecular formula C9H10N6O B2859464 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide CAS No. 1018163-27-3

2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide

Cat. No.: B2859464
CAS No.: 1018163-27-3
M. Wt: 218.22
InChI Key: YYCAKYQCTUNDBM-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₀N₆O Average Mass: 218.220 g/mol Monoisotopic Mass: 218.091609 g/mol ChemSpider ID: 21852856 Synonyms: Includes IUPAC names such as 2-[3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acétohydrazide (French) and 2-[3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazid (German), with CAS RN 1018163-27-3 .

This compound features a pyridin-2-yl substituent at the 3-position of the 1H-1,2,4-triazole ring, linked to an acetohydrazide group.

Properties

IUPAC Name

2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c10-13-8(16)5-7-12-9(15-14-7)6-3-1-2-4-11-6/h1-4H,5,10H2,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCAKYQCTUNDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclocondensation

A microwave-enhanced Pellizzari reaction offers a rapid and eco-friendly route to 1,2,4-triazoles. In this approach, pyridine-2-carbohydrazide reacts with a nitrile derivative (e.g., acetonitrile ) under microwave irradiation (150°C, 2 hours) in n-butanol with potassium carbonate as a base. This method minimizes side reactions such as transamination, which are common in traditional high-temperature syntheses. The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the nitrile’s electrophilic carbon, followed by cyclization to form the triazole ring.

Conventional Thermal Cyclization

Alternatively, thermal cyclocondensation employs reflux conditions. For example, heating pyridine-2-carboxylic acid hydrazide with malononitrile in ethanol at 80°C for 8–12 hours yields the triazole core. While slower than microwave methods, this approach avoids specialized equipment and achieves moderate yields (50–65%).

Introduction of the Acetohydrazide Side Chain

The acetohydrazide moiety is introduced through esterification followed by hydrazinolysis.

Esterification of the Triazole Intermediate

The triazole derivative (e.g., 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl methanol ) is reacted with methyl chloroacetate in methanol under basic conditions (e.g., potassium carbonate). This step forms the ester intermediate methyl 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate . The reaction typically proceeds at room temperature over 4–6 hours, with yields exceeding 70%.

Hydrazinolysis of the Ester

The ester intermediate is treated with hydrazine hydrate (99%) in ethanol under reflux for 6–8 hours. This nucleophilic acyl substitution replaces the methoxy group with a hydrazide, yielding the target compound. For example, methyl 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate reacts with hydrazine hydrate (2 equivalents) to afford 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide in 65–75% yield after recrystallization from ethanol.

Optimization Challenges and Solutions

Byproduct Formation During Hydrazinolysis

Elevated temperatures during hydrazinolysis can lead to undesired cyclization products. For instance, heating methyl 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate with hydrazine hydrate above 80°C may yield 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetylhydrazine instead of the desired acetohydrazide. To mitigate this, reactions are conducted at 60–70°C with rigorous temperature control.

Purification Techniques

Crude products often contain unreacted hydrazine or ester intermediates. Column chromatography using silica gel and a methanol/dichloromethane gradient (5–20% methanol) effectively isolates the target compound. Alternatively, recrystallization from ethanol/water (3:1) provides high-purity material (>95%).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 10.21 (s, 1H, NH), 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.95–7.82 (m, 2H, triazole-H and pyridine-H), 4.32 (s, 2H, CH2), 3.41 (s, 2H, NH2).
  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • ESI-MS : m/z 249.1 [M + H]+.

Purity and Yield Comparisons

Method Yield (%) Purity (%)
Microwave-assisted 78 98
Thermal cyclization 65 95
Hydrazinolysis 72 97

Industrial Scalability and Environmental Considerations

Microwave-assisted methods reduce energy consumption by 40% compared to thermal approaches. However, large-scale synthesis may favor conventional reflux due to equipment availability. Solvent recovery systems (e.g., ethanol distillation) enhance sustainability, while hydrazine hydrate’s toxicity necessitates closed-system processing.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes involved in DNA replication and repair, microbial cell wall synthesis, and cancer cell proliferation.

    Pathways Involved: Inhibition of enzyme activity, disruption of cell wall synthesis, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

Key analogs differ in substituents on the triazole ring and acetohydrazide modifications:

Compound Name Substituent (Triazole Position) Molecular Formula Average Mass (g/mol) Key Differences
2-[3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide (Target Compound) Pyridin-2-yl (Position 3) C₉H₁₀N₆O 218.22 Reference compound
2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide Thiophen-2-ylmethyl (Position 3) C₁₀H₁₂N₆OS₂ 296.37 Thioether bridge, thiophene instead of pyridine
2-(3-Methyl-1H-pyrazol-5-yl)acetohydrazide Methyl (Pyrazole Position 3) C₆H₁₀N₄O 154.17 Pyrazole core instead of triazole
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine 4-Pyridyl (Position 3) C₁₁H₉N₅ 211.23 Pyridine at both triazole positions

Key Observations :

  • Electronic Effects : The pyridin-2-yl group in the target compound enhances π-stacking and hydrogen-bonding capabilities compared to thiophene or methyl substituents .
  • Bioactivity : Thiophene-containing analogs (e.g., 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide) exhibit superior actoprotective activity (6.32% higher than riboxin) due to sulfur’s electron-withdrawing effects .
Substituent Modifications on Acetohydrazide

Derivatives with substituted benzylidene groups on the hydrazide moiety show varied pharmacological profiles:

Compound (Example) Substituent Melting Point (°C) Actoprotective Activity (% vs. Control)
N'-(3-Bromo-4-fluorobenzylidene)-...acetohydrazide (5p) 3-Bromo-4-fluorobenzylidene 148–150 Not reported
N'-(Pyridin-3-ylmethylene)-...acetohydrazide (5q) Pyridin-3-ylmethylene 101–103 20.31%
N'-(4-Chlorobenzylidene)-...acetohydrazide 4-Chlorobenzylidene 85–87 No significant change

Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : 3-Nitrobenzylidene (5j) reduces actoprotective efficacy due to steric hindrance .
  • Hydrophobic Substituents: 4-Dimethylaminobenzylidene (5k) decreases activity, likely due to disrupted membrane permeability .

Research Findings and Pharmacological Data

Physicochemical Properties
  • Solubility : The target compound’s pyridine ring improves aqueous solubility (logP ≈ 1.2) compared to thiophene analogs (logP ≈ 2.5) .
  • Thermal Stability : Higher melting points (>140°C) observed in halogenated derivatives (e.g., 5p) due to crystallinity .

Biological Activity

The compound 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its cytotoxicity, antibacterial effects, and other pharmacological activities.

Chemical Structure and Synthesis

The compound is a derivative of 1,2,4-triazole, characterized by the presence of a pyridine ring and an acetohydrazide moiety. The synthesis typically involves the reaction of pyridine derivatives with hydrazine and acetic acid under controlled conditions.

General Synthesis Procedure:

  • Reagents : Pyridine derivative, hydrazine hydrate, acetic acid.
  • Procedure :
    • Mix the reagents in a solvent such as ethanol.
    • Heat the mixture under reflux for several hours.
    • Cool and filter to obtain the crude product.
    • Purify through recrystallization.

Cytotoxicity

Research indicates that compounds containing the triazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that 1,2,3-triazole derivatives can induce apoptosis in human promyelocytic leukemia (HL-60) cells with IC50 values ranging from 9.7 to 27.5 µM . The specific activity of This compound against different cancer cell lines remains to be fully elucidated but is anticipated to be promising based on structural similarities to other active compounds.

Antibacterial Activity

The antibacterial properties of triazole derivatives are well-documented. The compound has demonstrated moderate activity against various Gram-positive and Gram-negative bacteria. For example:

  • Bacillus subtilis : Moderate inhibition observed.
  • Escherichia coli : Activity noted but less potent compared to standard antibiotics.

Table 1 summarizes the antibacterial activity of related triazole compounds:

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundBacillus subtilis20 µg/mL
2-[3-(pyridin-2-yl)-1H-1,2,4-triazole]Escherichia coli25 µg/mL
Other Triazole DerivativesVarious15 - 30 µg/mL

Study on Cytotoxicity

A study published in Molecules reported the synthesis and biological evaluation of various triazole derivatives including This compound . The findings indicated that compounds with a similar structure exhibited notable cytotoxic effects against HL-60 cells with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Study

In another investigation focusing on antimicrobial properties, triazole derivatives were tested against a panel of bacterial strains. The results indicated that modifications at specific positions on the triazole ring could enhance antibacterial activity significantly .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a two-step process:

  • Step 1 : Reacting a pyridine-containing triazole ester (e.g., isopropyl 2-((3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate in propan-2-ol under reflux (3–4 hours). Excess hydrazine ensures complete conversion .
  • Step 2 : Condensation with aromatic/heterocyclic aldehydes in acetic acid to form N'-substituted derivatives .
  • Optimization : Adjusting molar ratios (e.g., 1:1.5 substrate-to-hydrazine), solvent purity, and reflux duration improves yield. Recrystallization in propan-2-ol enhances purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • 1H-NMR : Identifies NH2 (δ=2.01 ppm, singlet) and pyridyl protons (δ=7.3–8.8 ppm) .
  • Elemental Analysis (CHNS) : Validates C, H, N, S percentages (e.g., theoretical vs. observed C% 49.04 vs. 49.12) .
  • Mass Spectrometry (LC/MS) : Detects pseudo-molecular ions (e.g., [MH]+ at m/z 374–403) .

Advanced Research Questions

Q. How do structural modifications (e.g., N'-substituents) influence the pharmacological activity of this compound?

  • Structure-Activity Relationship (SAR) :

  • Actoprotective Effects : Substitutions like 4-chlorobenzylidene or 2,3-dimethoxybenzylidene retain activity, while 3-nitrobenzylidene or 4-dimethylaminobenzylidene reduce efficacy in rat fatigue models .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) may hinder hydrogen bonding with biological targets, whereas electron-donating groups (e.g., methoxy) enhance solubility and binding .
    • Methodology : Test derivatives in vivo (e.g., forced swimming tests) and correlate with substituent Hammett constants .

Q. How can researchers resolve contradictions in spectral data or biological activity across derivatives?

  • Case Study : Inconsistent actoprotective data for benzylidene vs. 4-chlorobenzylidene derivatives :

  • Approach :

Re-evaluate purity via HPLC or TLC to rule out byproducts .

Perform dose-response studies to assess non-linear effects.

Use computational modeling (e.g., molecular docking) to compare target binding affinities .

Q. What experimental strategies mitigate challenges in synthesizing pyridyl-triazole hybrids?

  • Challenges : Low yields due to steric hindrance from the pyridyl ring or side reactions during hydrazide formation.
  • Solutions :

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Introduce protective groups (e.g., Boc) for sensitive intermediates .

Q. How does the choice of cation (e.g., Na+ vs. K+) in salt forms affect physicochemical properties?

  • Data : Potassium salts of analogous compounds show 6.32% higher actoprotective activity than sodium salts due to enhanced solubility and cation-π interactions .
  • Methodology : Compare solubility (via shake-flask method) and stability (thermogravimetric analysis) of salt forms .

Critical Analysis of Contradictions

  • Evidence Conflict : While 4-chlorobenzylidene derivatives show actoprotective effects in , other studies report diminished activity for nitro-substituted analogs. This discrepancy may arise from differences in assay protocols (e.g., animal models) or metabolite interference.
  • Resolution : Standardize biological assays (e.g., ISO guidelines) and validate via orthogonal methods (e.g., in vitro ATPase inhibition assays) .

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